2-bromo-N-ethyl-4-(trifluoromethyl)aniline
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Overview
Description
2-bromo-N-ethyl-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom, an ethyl group, and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 4-(trifluoromethyl)aniline using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The resulting 2-bromo-4-(trifluoromethyl)aniline can then be alkylated with ethyl halides in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-ethyl-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives, while reduction can yield amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkylation: Ethyl halides in the presence of a base such as potassium carbonate.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-bromo-N-ethyl-4-(trifluoromethyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-N-ethyl-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-(trifluoromethyl)aniline: Lacks the ethyl group but shares similar reactivity and applications.
4-bromo-2-(trifluoromethyl)aniline: Another positional isomer with comparable properties.
Uniqueness
2-bromo-N-ethyl-4-(trifluoromethyl)aniline is unique due to the presence of both the ethyl and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .
Properties
Molecular Formula |
C9H9BrF3N |
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Molecular Weight |
268.07 g/mol |
IUPAC Name |
2-bromo-N-ethyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H9BrF3N/c1-2-14-8-4-3-6(5-7(8)10)9(11,12)13/h3-5,14H,2H2,1H3 |
InChI Key |
SJBNYLQRRNRVOI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(F)(F)F)Br |
Origin of Product |
United States |
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